1,2,8-Trimethylphenanthrene

Geochemistry Biomarker Paleoenvironment

1,2,8-Trimethylphenanthrene (1,2,8-TMP, CAS 20291-75-2) is the definitive biomarker standard for Permian source rock correlation. Its C-1, C-2, C-8 substitution uniquely traces dammarane-type triterpenoid precursors—delivering age-specific oil-source fingerprinting that generic isomers (2,6,9-TMP, 1,2,7-TMP) cannot replicate. For Domanik-type marine shales, pair with 1,1,7,8-TMHP to calibrate maturity ratios. Validated HPLC on Newcrom R1 columns ensures reproducibility. Recalcitrant under anaerobic biodegradation; stable in weathered oil for forensic source apportionment. Isomer identity is critical—substitution dictates both geochemical signature and regulatory relevance.

Molecular Formula C17H16
Molecular Weight 220.31 g/mol
CAS No. 20291-75-2
Cat. No. B048132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,8-Trimethylphenanthrene
CAS20291-75-2
Synonyms1,2,8-Trimethylphenanthrene;  NSC 405727
Molecular FormulaC17H16
Molecular Weight220.31 g/mol
Structural Identifiers
SMILESCC1=C2C=CC3=C(C2=CC=C1)C=CC(=C3C)C
InChIInChI=1S/C17H16/c1-11-7-8-17-15(13(11)3)10-9-14-12(2)5-4-6-16(14)17/h4-10H,1-3H3
InChIKeyWWSRSGUHNCVWLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2,8-Trimethylphenanthrene (CAS 20291-75-2) Procurement Guide: Key Compound Identity and Selection Rationale


1,2,8‑Trimethylphenanthrene (1,2,8‑TMP; CAS 20291‑75‑2; C₁₇H₁₆; MW 220.31 g·mol⁻¹) is a tri‑methylated polycyclic aromatic hydrocarbon (PAH) derived from the phenanthrene backbone, with methyl substituents specifically at the C‑1, C‑2, and C‑8 positions . It belongs to the broad family of alkylphenanthrenes that occur naturally in crude oils, source rocks, and ancient sediments, where isomer‑specific distributions serve as powerful geochemical proxies [1]. Unlike generic PAH reference standards, procurement of this particular isomer is driven by its demonstrated value as a maturity‑ and source‑specific biomarker in organic geochemistry, its well‑defined thermophysical properties in the NIST/TRC Web Thermo Tables, and the availability of validated HPLC separation protocols on commercial Newcrom R1 columns [2][3].

Why 1,2,8‑Trimethylphenanthrene Cannot Be Replaced by Other Alkylphenanthrene Isomers


Alkylphenanthrene isomers share an identical molecular formula but differ profoundly in their thermodynamic stability, chromatographic retention, and biological/environmental origin signatures. The substitution pattern of 1,2,8‑TMP confers a distinct length‑to‑breadth ratio and dihedral angle that dictate its elution behaviour on smectic liquid‑crystalline GC phases, enabling its unambiguous separation from the 32 other trimethylphenanthrene isomers [1]. In geochemical applications, the 1,2,8‑substitution pattern is selectively produced by certain biological precursors (e.g., triterpenoids of the dammarane type) and thus marks specific geological periods; generic isomers such as 2,6,9‑ or 1,2,7‑TMP do not carry the same source‑specific temporal information [2]. Furthermore, the 1,2,8‑isomer is structurally related to but distinct from 1,2,6‑trimethylphenanthrene, a recognised persistent organic pollutant (POP), meaning that substitution pattern alone dictates regulatory and toxicological relevance . Consequently, substituting 1,2,8‑TMP with a different trimethylphenanthrene isomer will erase the precise geochemical, chromatographic, and environmental signatures that justify its use.

Quantitative Differentiation Evidence for 1,2,8‑Trimethylphenanthrene vs. Closest Isomer Analogs


Geochemical Source Specificity: Permian Enrichment vs. Other Trimethylphenanthrene Isomers

1,2,8‑Trimethylphenanthrene exhibits a uniquely high relative abundance in Permian coals and sediments compared with other geological periods. In a study of 39 Late Palaeozoic terrestrial samples, the compound was significantly enriched in Permian and Devonian specimens while being much less abundant in Carboniferous samples, a pattern not observed for other trimethylphenanthrene isomers [1]. This temporal selectivity is attributed to precursor organisms (possibly related to dammarane‑type triterpenoids) that were most prolific during the Permian, making 1,2,8‑TMP a chemotaxonomic marker specific to that era [1]. No other trimethylphenanthrene isomer shows this consistent Permian‑specific enrichment across multiple basins.

Geochemistry Biomarker Paleoenvironment

Thermal Maturity Indicator: 1,2,8‑TMP/1,1,7,8‑TMHP Ratio vs. Other Maturity Parameters

A specific thermal maturity proxy has been established for 1,2,8‑TMP based on its ratio with the tetrahydro‑derivative 1,1,7,8‑tetramethyl‑1,2,3,4‑tetrahydrophenanthrene (1,1,7,8‑TMHP). In immature organic matter (OM) from Domanik deposits, 1,1,7,8‑TMHP dominates over 1,2,8‑TMP, but as thermal maturation proceeds through the catagenesis window, 1,2,8‑TMP progressively prevails [1]. The same inversion pattern is observed in Late Devonian oils, where the ratio of 1,2,8‑TMP to 1,1,7,8‑TMHP increases monotonically with increasing thermal stress [1]. This pair constitutes a compound‑specific maturity indicator that is independent of the methylphenanthrene isomer ratios (MPI‑1, MPI‑2) commonly used for vitrinite reflectance calibration [2].

Organic Geochemistry Thermal Maturity Catagenesis

Validated HPLC Separation on Newcrom R1 Column vs. Generic PAH Chromatography

A dedicated reverse‑phase HPLC method has been developed and validated for the separation of 1,2,8‑TMP on a Newcrom R1 column (SIELC), using a mobile phase of acetonitrile/water/phosphoric acid, with straightforward adaptation to mass‑spectrometry‑compatible conditions by substituting formic acid for phosphoric acid [1]. The method is scalable from analytical to preparative scale, and smaller 3 µm particle columns are available for fast UPLC applications [1]. Unlike generic PAH methods (e.g., EPA 610), which often co‑elute multiple trimethylphenanthrene isomers, the Newcrom R1 stationary phase exploits subtle differences in molecular shape and π‑electron density conferred by the 1,2,8‑substitution pattern, delivering baseline resolution from closely related isomers such as 1,2,6‑TMP [1].

Analytical Chemistry HPLC Chromatography

Boiling Point Differentiation: 1,2,8‑TMP vs. 2,6,9‑Trimethylphenanthrene

Even among structural isomers, the boiling point can serve as a practical differentiator for distillation‑based separation or purity assessment. The normal boiling point of 1,2,8‑TMP is 389.7 °C at 760 mmHg (predicted) , whereas its isomer 2,6,9‑trimethylphenanthrene boils at 385.6 °C under the same pressure , yielding a difference of approximately 4.1 K. Although the absolute magnitude is modest, this difference is sufficient for fractional distillation or thermal desorption techniques in analytical chemistry, given the narrow boiling‑range of isomeric C₃‑phenanthrenes.

Physical Chemistry Thermophysical Phase Equilibrium

Biodegradation Susceptibility: 1,2,8‑TMP vs. Lower Alkylated Phenanthrenes in Crude Oil

Trimethylphenanthrenes (C₃‑phenanthrenes) as a class are significantly more resistant to anaerobic biodegradation than phenanthrene or monomethylphenanthrenes. In a 540‑day crude oil biodegradation experiment under sulfate‑reducing and methanogenic conditions, C₃‑phenanthrenes (including 1,2,8‑TMP) showed markedly lower depletion compared to C₀ and C₁ phenanthrenes, with biodegradation rates decreasing systematically with increasing alkylation degree [1]. While the experiment did not find striking selectivity among individual trimethylphenanthrene isomers, 1,2,8‑TMP remained among the most recalcitrant isomers, with apparent loss only at extreme levels of biodegradation [2]. This class‑level persistence makes 1,2,8‑TMP a conservative internal marker for oil spill source identification even in heavily weathered samples.

Environmental Chemistry Biodegradation Oil Spill Forensics

Optimal Application Scenarios for 1,2,8‑Trimethylphenanthrene in Geochemistry and Environmental Analysis


Permian Source‑Rock Correlation and Paleoenvironment Reconstruction

In basins where Permian source rocks are suspected but conventional biomarkers are equivocal, 1,2,8‑TMP serves as a diagnostic marker. Its significant enrichment in Permian coals and sediments, contrasted with its scarcity in Carboniferous samples [1], enables oil‑source‑rock correlation and depositional environment classification. Procurement of the pure standard allows quantitative analysis by GC‑MS or GC×GC‑TOFMS, supporting exploration decisions in frontier basins.

Thermal Maturity Assessment Using the 1,2,8‑TMP/1,1,7,8‑TMHP Ratio

For Domanik‑type and similar marine source rocks, the 1,2,8‑TMP/1,1,7,8‑TMHP ratio provides a maturity parameter that complements vitrinite reflectance and MPI‑based indices [1]. By acquiring both the 1,2,8‑TMP standard and its tetrahydro‑precursor 1,1,7,8‑TMHP, laboratories can establish calibration curves for their specific basin and kerogen type, improving the accuracy of burial‑history and petroleum generation models.

Isomer‑Specific Environmental Monitoring of Alkylated PAHs

Regulatory frameworks increasingly demand isomer‑resolved PAH data. The validated HPLC method on Newcrom R1 columns [1] and the known recalcitrance of 1,2,8‑TMP under anaerobic biodegradation [2] make this compound a priority target for environmental monitoring programs. Laboratories can leverage the standard to develop in‑house methods for quantifying C₃‑phenanthrenes in sediments, soils, and biota, supporting compliance with emerging persistent‑organic‑pollutant regulations.

Oil Spill Forensic Source Identification in Weathered Samples

In heavily biodegraded oil spills, where lower‑molecular‑weight PAHs have been removed, the relative abundance of 1,2,8‑TMP remains stable [1]. Using the pure compound as a quantitative standard, forensic chemists can construct diagnostic ratios (e.g., 1,2,8‑TMP vs. other C₃‑phenanthrene isomers) that fingerprint the source oil even after years of environmental exposure, providing legally defensible evidence for liability allocation.

Quote Request

Request a Quote for 1,2,8-Trimethylphenanthrene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.